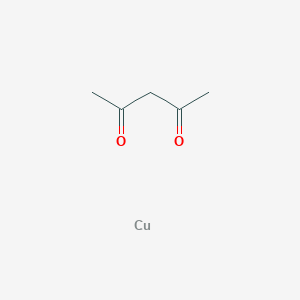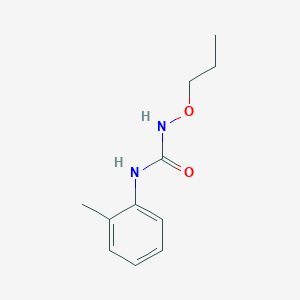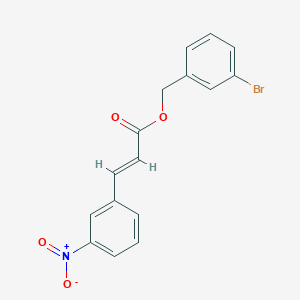![molecular formula C10H11Cl2NO2S B241489 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine, also known as DSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSP belongs to the class of sulfonamide compounds and is a potent inhibitor of protein kinase C (PKC).
科学的研究の応用
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been widely used in scientific research due to its potent inhibitory effect on PKC. PKC is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant activation of PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been studied for its potential therapeutic applications in these diseases.
作用機序
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine inhibits PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol (DAG) and Ca2+. This leads to the inhibition of downstream signaling pathways that are activated by PKC, resulting in various physiological effects.
Biochemical and Physiological Effects:
The inhibition of PKC by 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects. For example, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve insulin sensitivity in diabetic animal models. Additionally, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells.
実験室実験の利点と制限
One of the major advantages of using 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine in lab experiments is its high potency and specificity for PKC inhibition. This allows for the selective inhibition of PKC without affecting other signaling pathways. However, one limitation of using 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine is its low solubility in water, which can make it difficult to use in some experiments. Additionally, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to have some toxicity in animal models, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine. Additionally, the therapeutic potential of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine in various diseases, such as cancer and diabetes, should be further explored. Finally, the safety and toxicity of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine should be thoroughly investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine is a potent inhibitor of PKC that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has shown promising results in various applications and has the potential to be a valuable tool in scientific research.
合成法
The synthesis of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine involves the reaction of 2,6-dichlorobenzene sulfonyl chloride with pyrrolidine in the presence of a base. The reaction results in the formation of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine as a white crystalline solid. The purity of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine can be improved by recrystallization from ethanol.
特性
製品名 |
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine |
|---|---|
分子式 |
C10H11Cl2NO2S |
分子量 |
280.17 g/mol |
IUPAC名 |
1-(2,6-dichlorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-8-4-3-5-9(12)10(8)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
InChIキー |
IKOPCFVEOAMOMF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)


![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)

methanone](/img/structure/B241437.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)